

Application of 3-Iodopyridine-4-carbonitrile in Agrochemical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Iodopyridine-4-carbonitrile

Cat. No.: B089190

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Introduction

3-Iodopyridine-4-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The pyridine scaffold is a common motif in a wide range of commercially successful insecticides, fungicides, and herbicides. The presence of both an iodine atom and a cyano group on the pyridine ring offers orthogonal reactivity, allowing for selective functionalization and the construction of complex molecular architectures. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the cyano group can be transformed into various other functionalities or can itself be a key feature for biological activity.

This document provides detailed application notes and experimental protocols for the utilization of **3-Iodopyridine-4-carbonitrile** in the synthesis of potential agrochemical candidates.

Key Synthetic Transformations

The primary value of **3-Iodopyridine-4-carbonitrile** as a synthetic intermediate lies in its ability to undergo several key chemical transformations that are widely used in the agrochemical industry. These include, but are not limited to, Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. This reaction is instrumental in the synthesis of a broad range of agrochemicals where a biaryl or heteroaryl-aryl linkage is crucial for biological efficacy.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

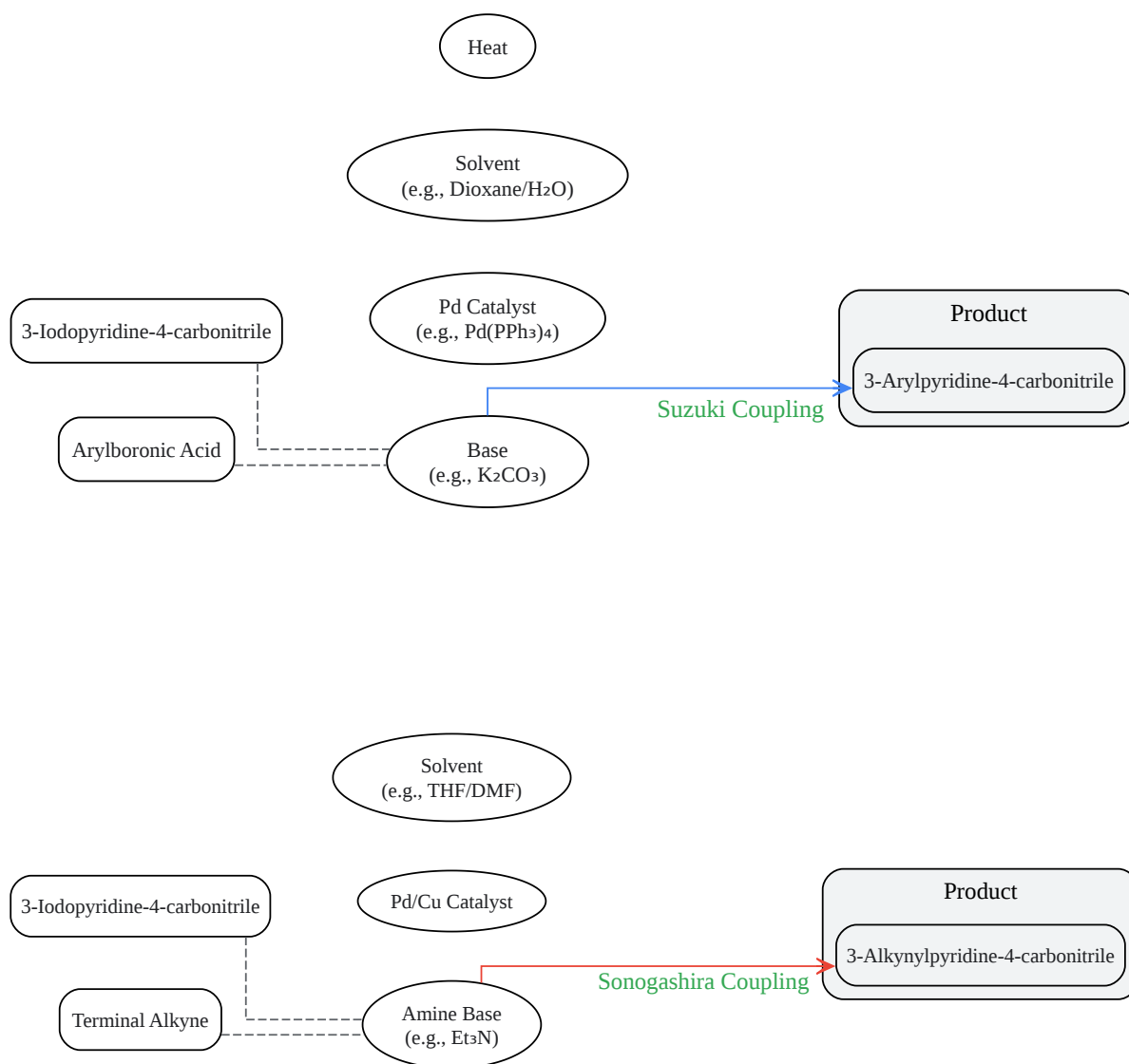
A general procedure for the Suzuki-Miyaura coupling of **3-iodopyridine-4-carbonitrile** with an arylboronic acid is as follows:

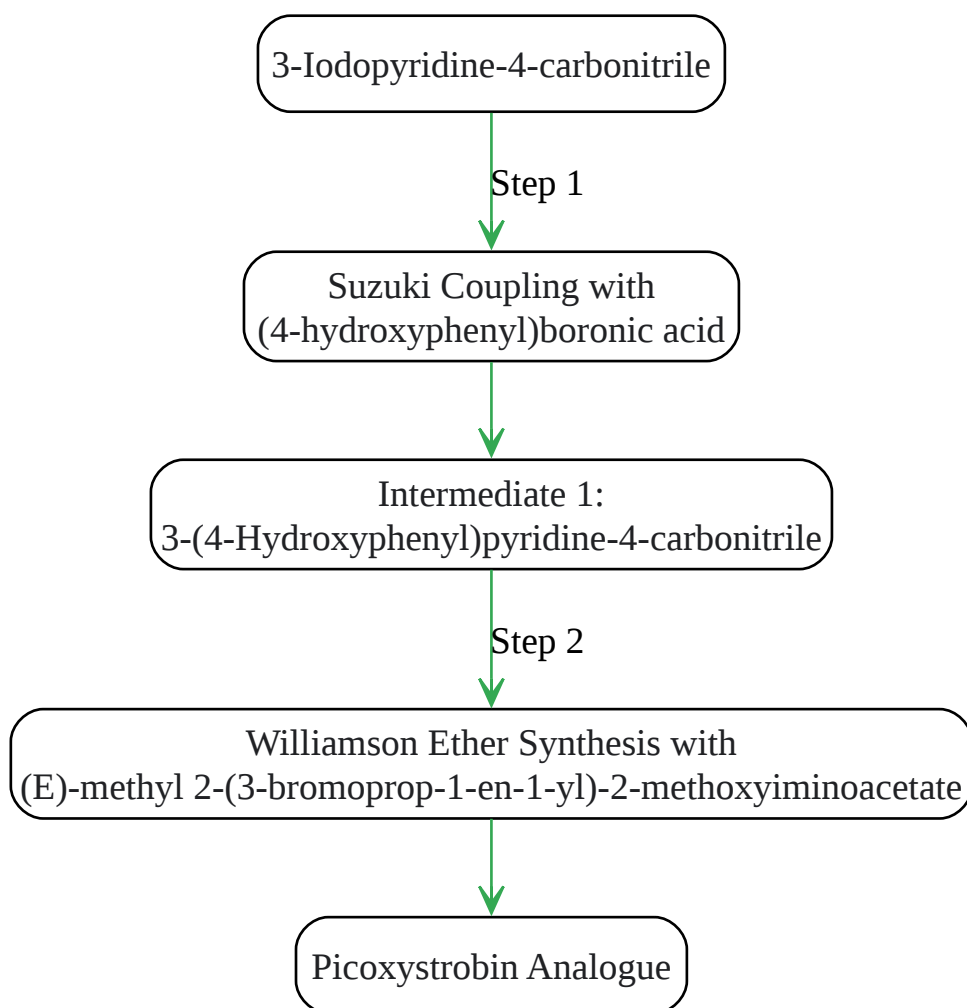
- **Reaction Setup:** To a dry round-bottom flask, add **3-iodopyridine-4-carbonitrile** (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base such as K_2CO_3 (2.0 eq.).
- **Solvent Addition:** Add a degassed solvent mixture, typically a 4:1 mixture of a solvent like 1,4-dioxane and water.
- **Reaction Conditions:** The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 4-12 hours.
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-pyridine-4-carbonitrile derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with **3-iodopyridine-4-carbonitrile**

Entry	Arylboronic Acid	Product	Typical Yield (%)
1	Phenylboronic acid	3-Phenylpyridine-4-carbonitrile	85-95
2	4-Methoxyphenylboronic acid	3-(4-Methoxyphenyl)pyridine-4-carbonitrile	80-90
3	Thiophene-2-boronic acid	3-(Thiophen-2-yl)pyridine-4-carbonitrile	75-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.





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